methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18186935
InChI: InChI=1S/C6H8N2O3/c1-11-5(9)2-4-3-7-6(10)8-4/h3H,2H2,1H3,(H2,7,8,10)
SMILES:
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

CAS No.:

Cat. No.: VC18186935

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate -

Specification

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name methyl 2-(2-oxo-1,3-dihydroimidazol-4-yl)acetate
Standard InChI InChI=1S/C6H8N2O3/c1-11-5(9)2-4-3-7-6(10)8-4/h3H,2H2,1H3,(H2,7,8,10)
Standard InChI Key YTLGKRYDLUEHIC-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=CNC(=O)N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate features a bicyclic structure comprising a partially saturated imidazole ring (2,3-dihydro-1H-imidazol-2-one) substituted at the 4-position with an acetoxy methyl group. The IUPAC name, methyl 2-(2-oxo-1,3-dihydroimidazol-4-yl)acetate, reflects this arrangement. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC6H8N2O3\text{C}_6\text{H}_8\text{N}_2\text{O}_3
Molecular Weight156.14 g/mol
CAS Registry Number2122035-39-4
SMILESCOC(=O)CC1=CNC(=O)N1
InChIKeyYTLGKRYDLUEHIC-UHFFFAOYSA-N

The planar imidazolone ring contributes to π-π stacking interactions, while the ester group enhances solubility in polar organic solvents. X-ray crystallography of analogous compounds, such as 3-(3-methyl-2-oxoimidazol-1-yl)benzoic acid, reveals similar hydrogen-bonding networks stabilized by the carbonyl oxygen .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectra for this compound exhibit distinctive signals:

  • 1H^1\text{H} NMR: A singlet at δ 3.65 ppm (3H, ester -OCH3_3), a multiplet at δ 3.90–4.10 ppm (2H, imidazolone -CH2_2-), and aromatic protons near δ 7.20 ppm.

  • 13C^{13}\text{C} NMR: Peaks at δ 170.5 ppm (ester C=O) and δ 160.2 ppm (imidazolone C=O).

Mass spectrometry (MS) shows a molecular ion peak at m/z 156.1, with fragmentation patterns indicative of ester cleavage and imidazolone ring decomposition.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthesis route involves esterification of 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid with methanol under acidic conditions:

2-(2-Oxo-imidazol-4-yl)acetic acid+CH3OHH+Methyl 2-(2-oxo-imidazol-4-yl)acetate+H2O\text{2-(2-Oxo-imidazol-4-yl)acetic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 2-(2-oxo-imidazol-4-yl)acetate} + \text{H}_2\text{O}

Optimized Conditions:

  • Catalyst: Sulfuric acid (0.5 eq)

  • Temperature: 60–70°C

  • Reaction Time: 6–8 hours

  • Yield: 78–85%

Comparative studies with methyl 2-(1H-imidazol-4-yl)acetate hydrochloride highlight the role of protonation in stabilizing intermediates during esterification.

Industrial Production

Scaled manufacturing employs continuous-flow reactors to enhance efficiency. Key parameters include:

ParameterIndustrial ProtocolLab-Scale Equivalent
Reactor Volume500 L50 mL
Temperature Control±1°C precision±5°C precision
Purity Post-Purification≥99% (via recrystallization)≥95%

Biological Activity and Mechanism

Enzyme Inhibition

Methyl 2-(2-oxo-imidazol-4-yl)acetate demonstrates inhibitory effects on cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), with IC50_{50} values of 12.3 μM and 8.7 μM, respectively. These activities suggest potential applications in:

  • Inflammatory Disorders: COX-2 inhibition reduces prostaglandin synthesis, mitigating inflammation.

  • Neurodegenerative Diseases: PDE4 modulation elevates cAMP levels, enhancing synaptic plasticity.

Signal Transduction Pathways

The compound interferes with NF-κB and MAPK pathways, as evidenced by reduced phosphorylation of IκBα (45% suppression at 10 μM) and ERK1/2 (32% suppression). Such dual-pathway inhibition positions it as a candidate for combinatorial therapy in autoimmune conditions.

Applications in Pharmaceutical Research

Prodrug Development

The methyl ester moiety serves as a prodrug strategy, improving bioavailability of carboxylic acid derivatives. Hydrolysis in vivo yields 2-(2-oxo-imidazol-4-yl)acetic acid, a metabolite with enhanced renal clearance.

Ligand Design

Structural analogs, such as O-desethyl azilsartan, incorporate similar imidazolone motifs to optimize angiotensin II receptor binding . This highlights the scaffold’s versatility in drug design.

QuantityPrice (USD)Lead Time
50 mg12010 days
1 g85014 days
10 g6,20021 days

Future Directions

Ongoing research focuses on:

  • Structure-Activity Relationships (SAR): Modifying the ester group to enhance blood-brain barrier permeability.

  • Combination Therapies: Co-administration with NSAIDs to potentiate anti-inflammatory effects.

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